(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a propanol moiety attached to the pyrimidine ring via an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-amino-6-chloropyrimidine.
Amino Substitution: The amino group is introduced at the 4-position of the pyrimidine ring through nucleophilic substitution.
Chiral Propanol Introduction: The chiral propanol moiety is introduced via a coupling reaction with the amino group on the pyrimidine ring.
Industrial Production Methods
Industrial production of ®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and chlorine groups on the pyrimidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol: The enantiomer of the compound with different chiral properties.
5-Amino-6-chloropyrimidine: A precursor in the synthesis of the compound.
1-((5-Amino-6-chloropyrimidin-4-yl)amino)ethanol: A similar compound with an ethanol moiety instead of propanol.
Uniqueness
®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is unique due to its specific chiral configuration and the presence of both amino and chlorine substituents on the pyrimidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJBPBYWEFCZSM-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=NC=N1)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C(C(=NC=N1)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716463 |
Source
|
Record name | (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17435-30-2 |
Source
|
Record name | (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.